Tribromoborane-methyl sulfide
Overview
Description
Tribromoborane-methyl sulfide (TBMBS) is a chemical compound composed of boron, sulfur, and three bromine atoms. It is a colorless liquid with a pungent odor and a melting point of 8°C. TBMBS is a unique compound due to its unique reactivity and wide range of applications. It has been used in a variety of scientific research applications, such as organic synthesis, catalysis, and materials science. Additionally, it has been found to have biochemical and physiological effects on living organisms. In
Scientific Research Applications
Analytical Measurement of Hydrogen Sulfide Pools : A study by Shen et al. (2012) describes a protocol for measuring specific hydrogen sulfide (H₂S) pools in biological specimens using the monobromobimane method coupled with RP-HPLC. This method involves selective liberation, trapping, and derivatization of H₂S, allowing accurate measurement of biologically active H₂S pools (Shen et al., 2012).
Structure and Properties of Brominated Compounds : Sasamori et al. (2005) synthesized a 1,2-dibromodigermene and studied its structure, properties, and reactions with elemental sulfur. This research provides insight into the behavior of brominated compounds in the presence of sulfur, potentially relevant to the chemistry of tribromoborane-methyl sulfide (Sasamori et al., 2005).
Catalytic Methylene Transfer to Aldehydes : Piccinini et al. (2010) explored sulfides as catalysts for sulfonium-ylide-mediated methylene transfer to aldehydes, indicating the reactivity of sulfide-based systems in catalytic cycles and their potential for synthetic applications (Piccinini et al., 2010).
Synthesis of Amides and Esters via Triacyloxyboranes : Huang et al. (2007) reported the use of borane-methyl sulfide complex to activate carboxylic acids, forming triacyloxyboranes that react with various nucleophiles. This study showcases the utility of borane-methyl sulfide complexes in organic synthesis, particularly in the formation of amides and esters (Huang et al., 2007).
properties
IUPAC Name |
tribromo(dimethylsulfonio)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVLHAUANAMSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400389 | |
Record name | Tribromoborane-methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tribromoborane-methyl sulfide | |
CAS RN |
29957-59-3 | |
Record name | Tribromoborane-methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron tribromide dimethyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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